Cas no 1215341-55-1 (N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride)

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride 化学的及び物理的性質
名前と識別子
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- N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride
- 1215341-55-1
- N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
- AKOS015845386
- N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
- N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride
-
- インチ: 1S/C15H22N2.ClH/c1-17(11-12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)16-13;/h2-6,13-16H,7-11H2,1H3;1H
- InChIKey: SVVORGFBPBJKGZ-UHFFFAOYSA-N
- SMILES: N(C1CC2CCC(N2)C1)(C)CC1C=CC=CC=1.Cl
計算された属性
- 精确分子量: 302.1316542g/mol
- 同位素质量: 302.1316542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021804-500mg |
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride |
1215341-55-1 | 500mg |
3332.0CNY | 2021-07-13 | ||
TRC | B702208-5mg |
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |
1215341-55-1 | 5mg |
$ 50.00 | 2022-06-06 | ||
TRC | B702208-10mg |
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |
1215341-55-1 | 10mg |
$ 65.00 | 2022-06-06 | ||
TRC | B702208-50mg |
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |
1215341-55-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021804-500mg |
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride |
1215341-55-1 | 500mg |
3332CNY | 2021-05-07 |
N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochlorideに関する追加情報
Introduction to N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride (CAS No. 1215341-55-1)
N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride, a compound with the CAS number 1215341-55-1, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The structural framework of this molecule features a bicyclic system, specifically an 8-azabicyclo3.2.1octane core, which contributes to its unique chemical properties and biological interactions. The presence of both benzyl and methyl substituents further enhances its pharmacological profile, making it a promising candidate for various medicinal applications.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological and cardiovascular functions. The bicyclic structure of N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride makes it an attractive scaffold for designing molecules that can interact with specific biological targets. This has led to extensive research into its potential role in treating conditions such as hypertension, depression, and neurodegenerative disorders.
One of the most compelling aspects of this compound is its ability to interact with various enzymes and receptors in the body. The azabicyclo moiety is known to exhibit strong binding affinity for certain neurotransmitter receptors, which could make it effective in modulating neural signaling pathways. Additionally, the hydrochloride salt form enhances its solubility, making it more suitable for formulation into pharmaceutical products.
Recent studies have highlighted the compound's potential in preclinical models as a tool for investigating the mechanisms underlying various diseases. For instance, researchers have explored its effects on serotonin reuptake transporters, suggesting that it may have an antidepressant-like activity. Furthermore, its interaction with calcium channels has been studied in the context of cardiovascular health, indicating a possible role in managing hypertension.
The synthesis of N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the benzyl and methyl groups. The final step involves converting the free base into its dihydrochloride salt to improve stability and bioavailability.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. These studies have provided valuable insights into the binding modes and affinity constants, which are crucial for designing more potent derivatives. The use of advanced computational techniques has also helped in predicting potential side effects and optimizing drug-like properties.
The pharmacokinetic profile of N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride is another area of active investigation. Researchers are particularly interested in understanding how quickly the compound is absorbed, distributed, metabolized, and excreted by the body. This information is essential for determining appropriate dosing regimens and minimizing potential adverse effects.
In conclusion, N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride (CAS No. 1215341-55-1) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating neurological and cardiovascular disorders make it a valuable compound for further study and development.
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